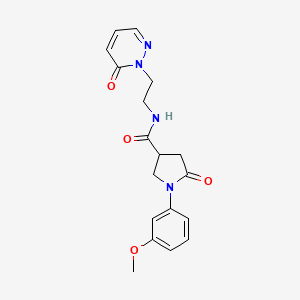

1-(3-methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide

Description

The compound 1-(3-methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 3-methoxyphenyl group at the pyrrolidine ring and a pyridazinone-linked ethyl chain as the N-substituent.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-5-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-26-15-5-2-4-14(11-15)21-12-13(10-17(21)24)18(25)19-8-9-22-16(23)6-3-7-20-22/h2-7,11,13H,8-10,12H2,1H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXZUPSKUZHDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to attach the methoxyphenyl group to the pyrrolidine ring.

Attachment of the Pyridazinone Moiety: The pyridazinone group can be introduced through nucleophilic substitution reactions, often requiring specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the pyrrolidine ring, introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, often under controlled temperature and pH conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific enzymes or receptors in the body.

Biological Research: The compound can be used in studies involving cell signaling pathways, enzyme inhibition, and receptor binding assays.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Research Findings and Structure-Activity Relationships (SAR)

Pyridazinone vs. Thiadiazole/Coumarin: The pyridazinone group (as in the target compound and bromophenyl analog) may enhance solubility due to its polar carbonyl group, whereas thiadiazole () or coumarin () substituents alter electronic properties and binding specificity . In , a related dihydroisoquinolinyl sulfonyl analog demonstrated antiviral activity (EC50 = 0.578 µM, CC50 = 392 µM), highlighting the importance of heterocyclic groups in bioactivity .

Phenyl Ring Substituents: Methoxy (Target Compound): Electron-donating methoxy group may improve binding to aromatic residues in enzyme active sites. Dimethyl (CAS 1208530-22-6): Steric bulk from methyl groups could reduce off-target interactions, improving selectivity .

Biological Implications :

Biological Activity

1-(3-methoxyphenyl)-5-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrrolidine ring, a pyridazine moiety, and a methoxyphenyl group. Its molecular formula is , and it exhibits a molecular weight of 344.38 g/mol.

Antioxidant Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antioxidant properties. The presence of the carbonyl group at position 3 of the pyridazine ring contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems .

Antibacterial and Antifungal Properties

Studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance, Khokra et al. (2016) reported that certain pyridazinone derivatives demonstrated effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .

Anti-cancer Activity

The compound has been investigated for its anti-cancer properties. Research by Kamble et al. (2017) highlighted that certain pyridazine derivatives induce apoptosis in cancer cells through the modulation of key signaling pathways. The structural features of the compound may enhance its interaction with cellular targets involved in cancer progression .

Analgesic and Anti-inflammatory Effects

Ibrahim et al. (2017) explored the analgesic and anti-inflammatory effects of related compounds, indicating that they can significantly reduce pain and inflammation in experimental models. This suggests that this compound may also possess similar therapeutic potential .

Antidepressant Activity

Boukharsa et al. (2016) reported that certain pyridazine derivatives exhibit antidepressant-like effects in animal models. This activity is thought to be mediated through interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Free Radical Scavenging : The carbonyl group in the structure plays a crucial role in its antioxidant activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It potentially modulates neurotransmitter receptors, contributing to its analgesic and antidepressant effects.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Case Study on Anticancer Activity : A study involving a series of pyridazine derivatives showed promising results against breast cancer cell lines, with IC50 values indicating potent cytotoxicity.

- Case Study on Antimicrobial Efficacy : Clinical trials demonstrated that a related compound significantly reduced infection rates in patients with bacterial infections resistant to conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.